Methyl 6-acetoxyangolensate
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Overview
Description
Methyl 6-acetoxyangolensate is a limonoid compound that can be isolated from the leaves and twigs of the Khaya senegalensis tree Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-acetoxyangolensate is typically isolated from natural sources rather than synthesized. The compound is extracted from the leaves and twigs of Khaya senegalensis using organic solvents . The extraction process involves drying and grinding the plant material, followed by solvent extraction and purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-acetoxyangolensate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler triterpenoid structures.
Scientific Research Applications
Methyl 6-acetoxyangolensate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of limonoids and their chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-acetoxyangolensate involves its interaction with specific molecular targets and pathways. The compound’s antifeedant activity is attributed to its ability to interfere with the feeding behavior of insects, thereby reducing crop damage .
Comparison with Similar Compounds
Methyl 6-acetoxyangolensate is unique among limonoids due to its specific chemical structure and biological activities. Similar compounds include:
Methyl 6-hydroxyangolensate: Another limonoid with similar insecticidal properties.
7-deacetoxy-7-oxogedunin: A limonoid with hepatoprotective activity.
7-deacetoxy-7R-hydroxygedunin: Known for its hepatoprotective properties.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
methyl (2S)-2-acetyloxy-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O9/c1-15-18-8-10-27(5)24(17-9-11-35-14-17)37-21(32)13-29(15,27)38-20-12-19(31)26(3,4)23(28(18,20)6)22(25(33)34-7)36-16(2)30/h9,11,14,18,20,22-24H,1,8,10,12-13H2,2-7H3/t18-,20-,22-,23-,24-,27-,28-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQFOIMEVMOMIJ-VECKENKCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1C(C(=O)CC2C1(C3CCC4(C(OC(=O)CC4(C3=C)O2)C5=COC=C5)C)C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]([C@@H]1[C@]2([C@H]3CC[C@]4([C@@H](OC(=O)C[C@@]4(C3=C)O[C@H]2CC(=O)C1(C)C)C5=COC=C5)C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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